4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid

Platelet Aggregation Inhibition Aldose Reductase Inhibition Dual-Target Pharmacology

4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid is a synthetic quinazoline derivative classified within the broader family of quinazoline-3-alkanoic acids. Its core structure features a 7-chloro substitution on the quinazoline ring and a 2-thiocarbonyl (sulfanylidene) group, linked via a methylene bridge to a 4-benzoic acid moiety.

Molecular Formula C16H11ClN2O3S
Molecular Weight 346.79
CAS No. 422526-70-3
Cat. No. B2784993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid
CAS422526-70-3
Molecular FormulaC16H11ClN2O3S
Molecular Weight346.79
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)C(=O)O
InChIInChI=1S/C16H11ClN2O3S/c17-11-5-6-12-13(7-11)18-16(23)19(14(12)20)8-9-1-3-10(4-2-9)15(21)22/h1-7H,8H2,(H,18,23)(H,21,22)
InChIKeyHATCCZURVBJMLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-[(7-Chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid (CAS 422526-70-3): A Quinazoline-3-Alkanoic Acid Derivative


4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid is a synthetic quinazoline derivative classified within the broader family of quinazoline-3-alkanoic acids [1]. Its core structure features a 7-chloro substitution on the quinazoline ring and a 2-thiocarbonyl (sulfanylidene) group, linked via a methylene bridge to a 4-benzoic acid moiety. This compound class has been disclosed in patents as possessing dual inhibitory activity against platelet aggregation and aldose reductase, making it a relevant scaffold for cardiovascular and diabetic complication research [1].

Why Generic Quinazoline Substitution is Ineffective for 4-[(7-Chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid Research


In-class quinazoline compounds cannot be interchanged generically because minor structural variations critically dictate both the target profile and the magnitude of biological activity. The patent literature explicitly distinguishes quinazoline-3-alkanoic acid derivatives, which exhibit dual platelet aggregation and aldose reductase inhibition, from quinazoline-1-alkanoic acid derivatives, which only inhibit aldose reductase [1]. Therefore, the position of the alkanoic acid chain, the nature of the 2-position substituent (thiocarbonyl vs. carbonyl), and the halogen substitution pattern are all key determinants of a compound's functional selection value.

Quantitative Differential Evidence for 4-[(7-Chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid Against Close Analogs


Dual Platelet Aggregation and Aldose Reductase Inhibition vs. Quinazoline-1-Alkanoic Acid Selectivity

The 3-alkanoic acid substitution pattern of the target compound confers a dual inhibitory mechanism against both platelet aggregation and aldose reductase, a profile absent in isomeric quinazoline-1-alkanoic acids. The patent explicitly states that known quinazoline-1-alkanoic acid derivatives possess inhibitory effects on aldose reductase alone, with no effect on platelet aggregation [1]. This mechanistic bifurcation is directly tied to the substitution position on the quinazoline core.

Platelet Aggregation Inhibition Aldose Reductase Inhibition Dual-Target Pharmacology

Impact of the 2-Thiocarbonyl vs. 2-Carbonyl Substituent on Biological Activity

The patent defines X as carbonyl, thiocarbonyl, or methylene, indicating that the 2-position substituent is a critical variable for activity [1]. The target compound carries a thiocarbonyl group at the 2-position. While the patent does not provide a direct head-to-head IC50 table for X = S vs. X = O, it explicitly includes thiocarbonyl as a distinct and enabled embodiment, implying that the sulfur atom provides a sterically and electronically distinguishable pharmacophore compared to the carbonyl analog, which can influence hydrogen bonding and metabolic stability.

Thiocarbonyl SAR Quinazoline Medicinal Chemistry Structure-Activity Relationship

Methylene Linker vs. Direct N-Phenyl Attachment: Impact on Conformational Flexibility and Docking

The target compound uses a methylene (-CH2-) bridge to connect the quinazoline N3 to the 4-benzoic acid, distinguishing it from the direct N-phenyl analog (4-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid, CAS 361149-98-6). The methylene insertion introduces an sp3-hybridized carbon, increasing rotational freedom and altering the spatial orientation of the carboxylic acid relative to the quinazoline core. This change can significantly affect target binding and is a recognized medicinal chemistry parameter for modulating linker length in related chemotypes [1].

Linker Engineering Quinazoline Conformation Molecular Docking

7-Chloro vs. 6-Chloro Substitution: Influence on Electronic Distribution and Biological Potency

Within the patent class, the substitution pattern on the benzo ring is a key variable [1]. The specific 7-chloro substitution in the target compound places the electron-withdrawing group at a distinct position compared to 6-chloro analogs, resulting in dissimilar electronic distributions across the quinazoline ring. A related study on thioxo-dihydroquinazolin-one MPO inhibitors found that a chloro group at the 8-position eliminated inhibitory activity, while other halogen substitutions were tolerated, underscoring that the precise position of a halogen is critical for biological function [2].

Halogen SAR Quinazoline Substitution Electronic Effects

High-Value Application Scenarios for 4-[(7-Chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid in Scientific Research


Pharmacological Tool for Dissecting Dual Platelet/Aldose Reductase Pathways in Diabetic Complication Models

The compound's classification as a dual platelet aggregation and aldose reductase inhibitor [1] makes it a specific tool for in vitro or ex vivo models of diabetic neuropathy or nephropathy, where both thrombotic and polyol pathway mechanisms are implicated. Using it alongside a quinazoline-1-alkanoic acid control (aldose reductase only) allows researchers to deconvolute the contribution of platelet inhibition to overall therapeutic effects.

Medicinal Chemistry SAR Probe for 2-Thiocarbonyl Quinazoline Pharmacophores

As a stable thiocarbonyl-containing quinazoline, the compound serves as a valuable comparator in structure-activity relationship (SAR) studies aimed at understanding the role of sulfur vs. oxygen at the 2-position in modulating activity, binding kinetics, and metabolic stability, as enabled by the broad patent framework [1].

Linker Engineering and Conformational Analysis in Quinazoline-Based Library Design

The unique methylene bridge connecting the quinazoline N3 to the benzoic acid provides a distinct vector for library enumeration. Medicinal chemists can use this compound as a reference point for synthesizing and testing analogs with varying linker lengths (e.g., ethylene, propylene) to optimize target engagement, given that linker flexibility is a recognized structural variable in this chemotype [1].

Quote Request

Request a Quote for 4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.